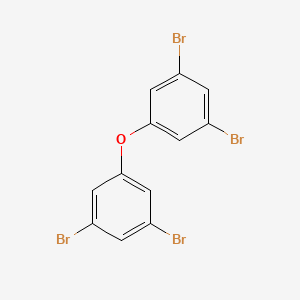

3,3',5,5'-Tetrabromodiphenyl ether

CAS No.: 103173-66-6

Cat. No.: VC2824862

Molecular Formula: C12H6Br4O

Molecular Weight: 485.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 103173-66-6 |

|---|---|

| Molecular Formula | C12H6Br4O |

| Molecular Weight | 485.79 g/mol |

| IUPAC Name | 1,3-dibromo-5-(3,5-dibromophenoxy)benzene |

| Standard InChI | InChI=1S/C12H6Br4O/c13-7-1-8(14)4-11(3-7)17-12-5-9(15)2-10(16)6-12/h1-6H |

| Standard InChI Key | HFIOZJQRZKNPKJ-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1Br)Br)OC2=CC(=CC(=C2)Br)Br |

| Canonical SMILES | C1=C(C=C(C=C1Br)Br)OC2=CC(=CC(=C2)Br)Br |

Introduction

Chemical Identity and Structure

3,3',5,5'-Tetrabromodiphenyl ether represents one of the 209 possible PBDE congeners, characterized by its specific bromination pattern. The compound is identified by CAS number 103173-66-6 and carries the IUPAC name 1,3-dibromo-5-(3,5-dibromophenoxy)benzene . Alternative chemical names include 1,1'-oxybis(3,5-dibromobenzene) and 5,5'-oxybis(1,3-dibromobenzene), providing different perspectives on the molecular arrangement . The molecular structure features two phenyl rings connected by an oxygen atom, with four bromine atoms positioned symmetrically at the meta positions of both rings, creating a unique electronic distribution and steric profile that influences its chemical behavior and interactions with biological systems.

The chemical composition of 3,3',5,5'-tetrabromodiphenyl ether reflects a tetrabromodiphenyl ether configuration with bromine atoms exclusively at meta positions, creating distinct electrophilic centers. This structural arrangement contributes to the compound's physical properties and environmental behavior, including its persistence in various matrices. The polybrominated diphenyl ether backbone with its characteristic ether linkage provides both rigidity and flexibility to the molecule, influencing its binding capabilities to various biological receptors and its potential for bioaccumulation in organic tissues.

Physicochemical Properties

The chemical and physical properties of 3,3',5,5'-tetrabromodiphenyl ether determine its environmental fate and biological interactions. Table 1 summarizes the key properties of this compound:

Table 1: Physicochemical Properties of 3,3',5,5'-Tetrabromodiphenyl Ether

These physicochemical properties significantly influence the compound's behavior in environmental and biological systems. The relatively low melting point (-107.3 °C) and boiling point (99.2 °C) suggest moderate volatility, which affects its environmental distribution and potential for long-range transport . The flash point of -12 °C indicates high flammability, ironically contrasting with its application as a flame retardant, though this property relates to the pure compound rather than its behavior when incorporated into materials .

Environmental Persistence and Fate

3,3',5,5'-Tetrabromodiphenyl ether belongs to the PBDE family, which are recognized as persistent organic pollutants (POPs) due to their stability in environmental matrices and resistance to degradation. These characteristics allow the compound to persist in the environment for extended periods, potentially leading to widespread distribution and accumulation in various ecosystems. The environmental fate of this compound is influenced by its physical properties, including its moderate volatility and hydrophobicity, which affect its partitioning between different environmental compartments.

While specific environmental fate data for 3,3',5,5'-tetrabromodiphenyl ether is limited in the available research, broader studies on tetrabromodiphenyl ethers indicate significant environmental concerns. The compound's resistance to degradation processes such as hydrolysis, photolysis, and biodegradation contributes to its environmental persistence, allowing it to remain intact in sediments, soils, and biota for extended periods . This persistence facilitates its long-range transport and potential for global distribution, as evidenced by the detection of tetrabromodiphenyl ethers in remote environments far from production or use sites .

The bioaccumulation potential of tetrabromodiphenyl ethers has been documented in various studies, with evidence suggesting that these compounds can accumulate in organisms and biomagnify through food chains . Research has demonstrated that tetrabromodiphenyl ethers can accumulate in aquatic organisms, with bioaccumulation factors (BAFs) exceeding 100,000 for some congeners, indicating their high potential for bioaccumulation . The lipophilic nature of 3,3',5,5'-tetrabromodiphenyl ether, inferred from its chemical structure, suggests a similar potential for bioaccumulation and biomagnification in food webs.

Analytical Methods and Detection

The analysis of 3,3',5,5'-tetrabromodiphenyl ether in environmental and biological samples typically employs sophisticated analytical techniques to achieve the sensitivity and specificity required for accurate quantification. Gas chromatography coupled with mass spectrometry (GC-MS) or electron capture detection (GC-ECD) represents the most common analytical approach for PBDE analysis, offering high sensitivity and selectivity for these compounds . Sample preparation methods may include extraction techniques such as Soxhlet extraction, pressurized liquid extraction, or solid-phase extraction, followed by cleanup procedures to remove interferences and isolate the target analytes.

Reference standards, such as the certified reference material containing 3,3',5,5'-tetrabromodiphenyl ether at 50 µg/mL in isooctane, play a crucial role in the accurate identification and quantification of this compound in environmental and biological samples . These standards provide the necessary calibration for analytical methods, ensuring the reliability and comparability of results across different laboratories and studies. The availability of such reference materials facilitates the development and validation of analytical methods for monitoring 3,3',5,5'-tetrabromodiphenyl ether in various matrices.

Quality assurance and quality control measures, including the use of internal standards, surrogate standards, and procedural blanks, are essential components of analytical protocols for 3,3',5,5'-tetrabromodiphenyl ether to ensure data quality and reliability. Method validation parameters such as limits of detection, limits of quantification, precision, accuracy, and recovery rates must be established to evaluate the performance of analytical methods and ensure the validity of the resulting data for risk assessment and regulatory purposes.

Regulatory Status and Environmental Management

The regulatory approach to 3,3',5,5'-tetrabromodiphenyl ether is generally encompassed within broader regulations for PBDEs rather than specific regulations for individual congeners. PBDEs are subject to various international agreements and national regulations due to their persistence, bioaccumulation potential, and toxicity concerns . The Stockholm Convention on Persistent Organic Pollutants lists certain PBDE mixtures in Annex A, requiring parties to the Convention to take measures to eliminate their production and use . Similarly, the Rotterdam Convention lists certain PBDEs in Annex III, subjecting their international trade to the Prior Informed Consent (PIC) procedure .

In the European Union, restrictions on the use of certain PBDEs in electrical and electronic equipment have been implemented through directives such as the Restriction of Hazardous Substances (RoHS) Directive, limiting the presence of these compounds in new products placed on the market. These restrictions reflect growing concerns about the environmental and health impacts of PBDEs and aim to reduce human and environmental exposure to these persistent pollutants through regulatory measures targeting their production, use, and disposal.

In the United States, PBDEs are regulated under the Toxic Substances Control Act (TSCA), with specific provisions for testing, reporting, and potential restrictions on their production and use . The regulatory framework for PBDEs in the United States has evolved in response to emerging scientific evidence of their environmental persistence and potential health effects, leading to voluntary phase-outs of certain PBDE mixtures by manufacturers and potential future regulatory actions to address remaining concerns.

Applications and Industrial Significance

Historically, 3,3',5,5'-tetrabromodiphenyl ether, like other PBDEs, has been used primarily as an additive flame retardant in various consumer and industrial products to meet fire safety standards. These applications typically involve incorporation of the flame retardant into polymer matrices during manufacturing, where it acts to inhibit or delay the combustion process by interfering with the chemical reactions that occur during burning. The effectiveness of PBDEs as flame retardants is attributed to their ability to release bromine radicals at elevated temperatures, which can scavenge the free radicals that propagate the combustion process.

While specific data on the market presence and production volumes of 3,3',5,5'-tetrabromodiphenyl ether is limited in the provided research, it can be inferred that this compound may have been present in commercial mixtures of tetrabromodiphenyl ethers used in various applications. The primary applications for tetrabromodiphenyl ethers historically included polyurethane foam in furniture and automotive applications, textiles, plastics for electrical and electronic equipment, and construction materials, where flame retardancy was required to meet safety standards and regulations .

The production and use of certain PBDE mixtures, including those containing tetrabromodiphenyl ethers, have declined significantly in recent years due to regulatory restrictions and voluntary phase-outs by manufacturers in response to environmental and health concerns . This shift has led to the development and adoption of alternative flame retardants with potentially more favorable environmental and health profiles, though the long environmental half-life of PBDEs means that these compounds will remain in the environment and in products for extended periods despite reductions in new production and use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume